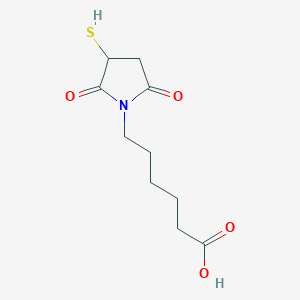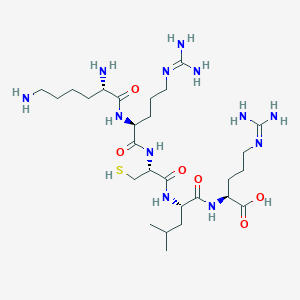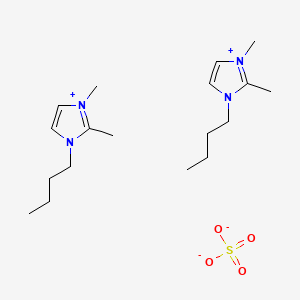![molecular formula C28H32O6 B12537280 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- CAS No. 667914-52-5](/img/structure/B12537280.png)
9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-: is a complex organic compound belonging to the xanthone family. . This particular compound features multiple functional groups, including hydroxy and propenyloxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- typically involves the functionalization of a xanthone core. One common approach is the nucleophilic substitution reaction, where hydroxy groups on the xanthone are replaced with propenyloxy groups under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of hydroxy groups, selective functionalization, and subsequent deprotection steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The propenyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products: The major products formed from these reactions include various substituted xanthones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the development of new xanthone derivatives with potential biological activities .
Biology: In biological research, the compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s unique structure and biological activities make it a candidate for drug discovery and development. It is investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . It may exert its effects through the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the suppression of tumor growth and inflammation .
Comparison with Similar Compounds
1,3,6-Trihydroxy-9H-xanthen-9-one: Known for its antioxidant properties.
1,2,3,4-Tetrahydro-9H-xanthen-9-one: Used in various synthetic applications.
Azaxanthones: Nitrogen-containing analogs of xanthones with enhanced biological activities.
Uniqueness: 9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy- is unique due to its multiple propenyloxy groups, which provide additional sites for chemical modification and enhance its reactivity. This structural feature distinguishes it from other xanthone derivatives and contributes to its diverse biological activities .
Properties
CAS No. |
667914-52-5 |
|---|---|
Molecular Formula |
C28H32O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-hydroxy-3,5,6-tris(2-methylbut-3-en-2-yloxy)xanthen-9-one |
InChI |
InChI=1S/C28H32O6/c1-10-26(4,5)32-17-15-19(29)22-21(16-17)31-24-18(23(22)30)13-14-20(33-27(6,7)11-2)25(24)34-28(8,9)12-3/h10-16,29H,1-3H2,4-9H3 |
InChI Key |
IXBUBXQWCRFDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)OC1=C(C2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)OC(C)(C)C=C)O)OC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


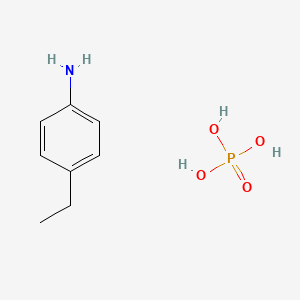

![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
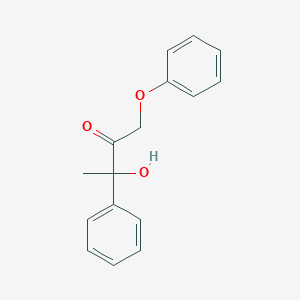

![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
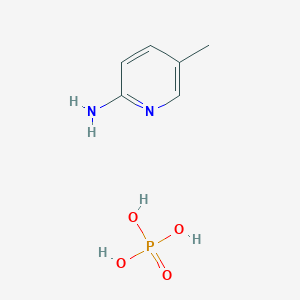
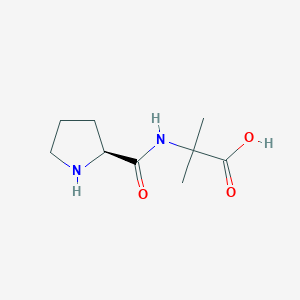

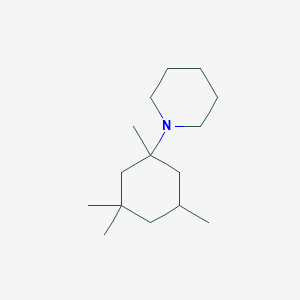
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
